2,4-Dichloro-N-[2-(3-methylthiophen-2-yl)ethenesulfonyl]benzamide
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Overview
Description
2,4-Dichloro-N-[2-(3-methylthiophen-2-yl)ethenesulfonyl]benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science, due to their diverse biological activities and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-[2-(3-methylthiophen-2-yl)ethenesulfonyl]benzamide typically involves the condensation of 2,4-dichlorobenzoic acid with an appropriate amine derivative under controlled conditions. One common method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation. This method is advantageous due to its high efficiency, eco-friendliness, and the use of a reusable catalyst .
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of advanced catalysts and ultrasonic irradiation can enhance the yield and reduce reaction times, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-[2-(3-methylthiophen-2-yl)ethenesulfonyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-N-[2-(3-methylthiophen-2-yl)ethenesulfonyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N-[2-(3-methylthiophen-2-yl)ethenesulfonyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-N-(2,5-dichlorophenyl)benzamide
- 2,6-Dichloro-N,N-dimethylpyridin-4-amine
- 2,4-Dichloro-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)benzamide
Uniqueness
2,4-Dichloro-N-[2-(3-methylthiophen-2-yl)ethenesulfonyl]benzamide is unique due to its specific structural features, such as the presence of the 3-methylthiophen-2-yl group and the ethenesulfonyl linkage. These structural elements contribute to its distinct chemical properties and biological activities, setting it apart from other benzamide derivatives .
Properties
CAS No. |
918635-26-4 |
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Molecular Formula |
C14H11Cl2NO3S2 |
Molecular Weight |
376.3 g/mol |
IUPAC Name |
2,4-dichloro-N-[2-(3-methylthiophen-2-yl)ethenylsulfonyl]benzamide |
InChI |
InChI=1S/C14H11Cl2NO3S2/c1-9-4-6-21-13(9)5-7-22(19,20)17-14(18)11-3-2-10(15)8-12(11)16/h2-8H,1H3,(H,17,18) |
InChI Key |
BWYQLNAAGNKHGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C=CS(=O)(=O)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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